molecular formula C7H5Cl2NO2 B3270737 3,5-Dichloro-2-hydroxybenzaldehyde oxime CAS No. 5331-93-1

3,5-Dichloro-2-hydroxybenzaldehyde oxime

Cat. No.: B3270737
CAS No.: 5331-93-1
M. Wt: 206.02
InChI Key: SHGLQTKOGKFLAS-XCVCLJGOSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde oxime is a halogen-substituted oxime derivative derived from its aldehyde precursor, 3,5-dichloro-2-hydroxybenzaldehyde. The parent aldehyde crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 8.2823 Å, b = 13.7412 Å, c = 7.0973 Å, and β = 115.185°, as determined by single-crystal X-ray diffraction . The oxime forms through the reaction of the aldehyde with hydroxylamine, introducing an oxime (-NOH) group at the aldehyde position.

Properties

IUPAC Name

2,4-dichloro-6-[(E)-hydroxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGLQTKOGKFLAS-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1/C=N/O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5331-93-1
Record name NSC3936
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloro-2-hydroxybenzaldehyde oxime can be synthesized through the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,5-Dichloro-2-hydroxybenzaldehyde oxime can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dichloro-2-hydroxybenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Effects

The presence of 3,5-dichloro and 2-hydroxy substituents distinguishes this compound from analogs like 3,5-dihydroxybenzaldehyde oxime derivatives (e.g., compounds 9–11 in ). Key differences include:

  • Electron-withdrawing vs.
  • Crystal packing: The parent aldehyde’s monoclinic crystal system contrasts with orthorhombic systems observed in tetrazole-based oximes (e.g., di(1H-tetrazol-5-yl)methanone oxime, Pbc2₁) .
Table 1: Structural and Physical Properties Comparison
Compound Name Molecular Formula Substituents Crystal System Density (g/cm³)
3,5-Dichloro-2-hydroxybenzaldehyde* C₇H₄Cl₂O₂ 3,5-Cl, 2-OH Monoclinic (P2₁/c) N/A
(E)-3,5-Dihydroxybenzaldehyde O-(4-Cl-benzyl) oxime C₁₄H₁₁ClNO₃ 3,5-OH, O-4-Cl-benzyl N/A N/A
Di(1H-tetrazol-5-yl)methanone oxime C₃H₄N₈O Tetrazole rings Orthorhombic (Pbc2₁) 1.675

*Data for the aldehyde precursor; oxime crystal data are unavailable in the provided evidence.

Thermal Stability

Thermogravimetric analysis of tetrazole-based oximes shows decomposition temperatures up to 288.7°C , attributed to hydrogen-bond-stabilized structures . The dichloro oxime’s stability may differ due to weaker intermolecular interactions compared to tetrazole systems, though experimental data are lacking.

Biological Activity

3,5-Dichloro-2-hydroxybenzaldehyde oxime is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound, with the molecular formula C7_7H6_6Cl2_2N2_2O, features two chlorine atoms on the benzene ring and a hydroxyl group adjacent to the oxime functional group. The synthesis of this compound typically involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine under acidic conditions to yield the corresponding oxime.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study reported that the oxime ester derivative (referred to as 3i) showed promising antibacterial activity against various strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 3.9 µg/ml . Additionally, this compound displayed notable biofilm inhibition activity (MIC = 2.2 µg/ml), indicating its potential as an anti-biofilm agent.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity was evaluated using DPPH radical scavenging assays and lipid peroxidation inhibition tests.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structure allows it to form hydrogen bonds with active sites on enzymes or proteins, potentially inhibiting their functions or modulating their activities. The presence of halogen atoms may enhance its reactivity towards nucleophilic sites in biological molecules.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Antimicrobial Evaluation :
    • A series of novel oxime esters derived from substituted benzaldehydes were synthesized and tested for antimicrobial activity. The compound derived from 3,5-dichloro-2-hydroxybenzaldehyde exhibited superior antibacterial properties compared to other derivatives .
  • Biofilm Inhibition :
    • The ability of this compound to inhibit biofilm formation was highlighted in a study demonstrating significant reductions in biofilm mass at low concentrations, suggesting its potential application in treating infections where biofilms are a concern .
  • Antioxidant Properties :
    • Comparative studies indicated that the antioxidant activity of this compound was comparable to established antioxidants, making it a candidate for further exploration in therapeutic applications aimed at oxidative stress-related diseases .

Q & A

Q. What are the established synthetic routes for preparing 3,5-Dichloro-2-hydroxybenzaldehyde oxime?

The oxime is synthesized by reacting 3,5-dichloro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. A typical protocol involves dissolving the aldehyde in methanol or ethanol, adding hydroxylamine hydrochloride and a base (e.g., NaOH or KOH), and refluxing for 2–4 hours . Reaction monitoring via TLC or NMR is recommended to optimize yield. Variations in solvent polarity (e.g., ethanol vs. methanol) or temperature may influence reaction kinetics and purity .

Q. Which spectroscopic techniques are critical for characterizing this oxime?

Key methods include:

  • ¹H/¹³C NMR : Aromatic protons appear in the 7.12–7.90 ppm range, with hydroxylamine protons (N–OH) near 10–11 ppm. Discrepancies in peak splitting may arise from tautomerism or hydrogen bonding .
  • FT-IR : Stretching vibrations for C=N (~1600 cm⁻¹) and O–H (~3200 cm⁻¹) confirm oxime formation .
  • X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. Refinement using SHELXL is standard .

Q. What are best practices for crystallizing this compound?

Slow evaporation from methanol or ethanol at room temperature yields needle-shaped crystals. Inclusion of a co-solvent (e.g., DCM) or controlled cooling (0.5°C/hr) improves crystal quality. Crystallization failures often stem from impurities; recrystallization from ethyl acetate/hexane is advised .

Q. How is SHELXL used to refine the crystal structure of this oxime?

SHELXL refines atomic coordinates and thermal parameters using high-resolution diffraction data. Key steps:

  • Input initial structure from SHELXD or equivalent.
  • Apply restraints for hydrogen bonding (e.g., O–H distance = 0.82 Å) and anisotropic displacement parameters.
  • Validate refinement with R-factor (<5%) and residual electron density maps .

Advanced Research Questions

Q. How can contradictions in NMR data (e.g., unexpected splitting) be resolved?

Discrepancies may arise from dynamic processes like keto-enol tautomerism or solvent-dependent aggregation. Solutions:

  • Variable-temperature NMR to identify exchange broadening.
  • DOSY experiments to assess molecular weight in solution.
  • Computational modeling (DFT) to predict dominant tautomers .

Q. What computational methods model the reaction mechanism of oxime formation?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) map energy profiles for hydroxylamine-aldehyde condensation. Key insights:

  • Transition states for imine (C=N) formation and water elimination.
  • Solvent effects (e.g., methanol polarity) on activation barriers.
  • Comparison with experimental kinetics (e.g., Arrhenius plots) validates computational models .

Q. How does hydrogen bonding in the crystal lattice influence reactivity?

X-ray structures reveal intermolecular O–H⋯N and O–H⋯O bonds, creating supramolecular networks. These interactions stabilize the oxime form, reducing keto-enol interconversion. Reactivity studies (e.g., hydrolysis rates) in solid vs. solution phases highlight lattice effects .

Q. How can this oxime be engineered into a chemosensor for metal ions?

The oxime’s phenolic –OH and imine groups act as binding sites. Design steps:

  • Functionalize with fluorophores (e.g., naphthalene) via Schiff base formation.
  • Test selectivity for Al³⁺ or Fe³⁺ using fluorescence quenching/turn-on assays.
  • Validate binding via Job’s plot and X-ray crystallography of metal complexes .

Q. What strategies address polymorphism in crystallography studies?

Polymorphs arise from solvent or temperature variations. Mitigation:

  • Screen crystallization conditions (10+ solvents).
  • Use synchrotron radiation for high-resolution data collection.
  • Compare powder XRD patterns with single-crystal data to identify phases .

Q. How to analyze hydrogen-bonding networks in crystal packing?

Software like Mercury (CCDC) quantifies bond lengths/angles and generates topology diagrams. For example, the P21/c space group in this compound shows chains of O–H⋯O bonds along the a-axis, influencing mechanical stability .

Methodological Notes

  • Contradictions in Synthesis : uses 2-hour reflux, while reports 10-minute reflux. Optimize time based on aldehyde reactivity and solvent choice.
  • Safety : Hydroxylamine hydrochloride is hygroscopic; store under nitrogen. Use PPE during synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Dichloro-2-hydroxybenzaldehyde oxime
Reactant of Route 2
3,5-Dichloro-2-hydroxybenzaldehyde oxime

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